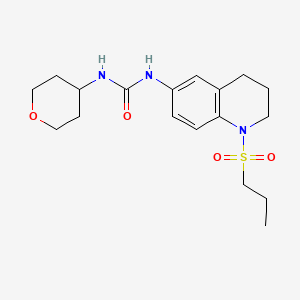

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Descripción

Propiedades

IUPAC Name |

1-(oxan-4-yl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-2-12-26(23,24)21-9-3-4-14-13-16(5-6-17(14)21)20-18(22)19-15-7-10-25-11-8-15/h5-6,13,15H,2-4,7-12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCROTXYFJDFURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps:

Preparation of the tetrahydroquinoline moiety: : Starting from 3,4-dihydroquinoline, propylsulfonyl chloride is added to produce 1-(propylsulfonyl)-3,4-dihydroquinoline.

Formation of the urea derivative: : The intermediate compound is further reacted with isocyanate to form the urea derivative.

Addition of tetrahydropyran: : The tetrahydropyran ring is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the compound is produced in bulk using optimized reaction conditions to ensure high yield and purity. Typically, the process involves automated reaction systems that monitor temperature, pressure, and pH to maintain ideal conditions throughout the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea undergoes various chemical reactions, including:

Oxidation: : Oxidative reactions may involve reagents such as potassium permanganate or hydrogen peroxide.

Reduction: : Reduction can be achieved using reagents like sodium borohydride.

Substitution: : Substitution reactions typically involve nucleophiles or electrophiles replacing specific groups within the compound.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic or neutral medium.

Reduction: : Sodium borohydride in alcoholic solvents.

Substitution: : Nucleophilic substitution using alkyl halides or electrophilic substitution using Lewis acids.

Major Products

Oxidation: : Oxidative products may include sulfoxides or sulfones.

Reduction: : Reduction products typically involve hydrogenated derivatives.

Substitution: : Substituted derivatives depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is utilized across various domains:

Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a reagent in chemical reactions.

Biology: : Investigated for its potential as a biochemical probe to study cellular mechanisms.

Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.

Industry: : Applied in the development of materials with specific functional properties.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: : Enzymes, receptors, and ion channels.

Pathways Involved: : Inhibition of specific enzymatic activities, modulation of receptor functions, and interference with ion channel conductance.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 2: Functional Properties of Analogs

- Target Compound Implications: If designed for pharmacology, the urea group could mimic carboximidamide (Compound 70) in targeting enzymes like NOS, though potency would depend on substituent interactions . If intended for electrochemistry, the sulfonyl group might reduce adsorption efficiency compared to CTDB’s cyanoethyl-diazenyl system .

Physicochemical and Spectroscopic Data

- NMR/MS Trends: Analogs like Compound 58 and 70 show distinct ¹H NMR shifts for tetrahydroquinoline protons (δ 1.5–2.5 ppm for CH₂ groups) and ESI-MS confirming molecular weights . The target compound’s urea NH protons would likely resonate at δ 6–8 ppm, with MS showing [M+H]⁺ peaks around ~450–500 Da.

- Crystallography: ’s tetrahydroquinoline derivative exhibits torsional angles (e.g., 47° for isoxazole-phenyl), suggesting conformational flexibility. The target compound’s THP group may impose similar torsional strain .

Actividad Biológica

1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic compound with a unique structure that includes a tetrahydroquinoline moiety and a tetrahydropyran group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C₁₈H₂₇N₃O₄S

- Molecular Weight : 381.5 g/mol

- CAS Number : 2034571-73-6

The compound features a propylsulfonyl group attached to a tetrahydroquinoline ring, which is known for its diverse biological activities. The specific interactions of this compound with biological targets are not fully elucidated; however, similar compounds have shown potential as modulators of various pathways, including those involved in inflammation and cancer.

Anticancer Potential

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that tetrahydroquinoline derivatives could target specific signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Activity

Tetrahydroquinoline derivatives have also been reported to possess antimicrobial properties. For example, compounds structurally related to 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea showed moderate to strong activity against various bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. This suggests potential applications in treating infections .

Neuroprotective Effects

The neuroprotective effects of tetrahydroquinoline compounds have been explored in several studies. These compounds may exhibit anticonvulsant properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. The specific mechanisms by which 1-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts such effects require further investigation but align with the known activities of similar structures.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of tetrahydroquinoline derivatives in vitro and in vivo. The results indicated that these compounds could significantly reduce tumor volume in mouse models when administered at specific dosages. The study concluded that the mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, various tetrahydroquinoline derivatives were tested against clinical isolates of bacteria and fungi. The results demonstrated that certain derivatives exhibited potent antimicrobial activity with minimal cytotoxicity towards human cells. This highlights their potential as therapeutic agents against resistant strains of pathogens .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.